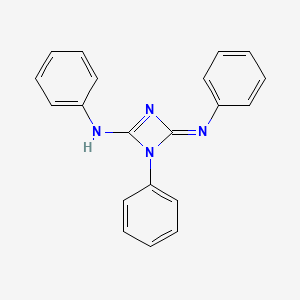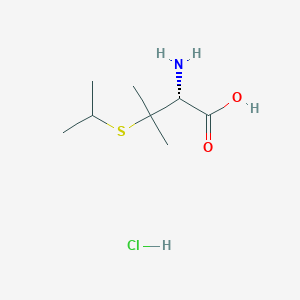![molecular formula C11H14N4O5 B14662179 1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol CAS No. 51481-59-5](/img/structure/B14662179.png)
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol is a chemical compound that belongs to the class of pyrazolo[4,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol typically involves the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and β-ketoesters.
Introduction of the pentitol moiety: This involves the reaction of the pyrazolo[4,3-d]pyrimidine core with a suitable pentitol derivative under acidic or basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: These include crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also have a similar core structure and are studied for their potential therapeutic applications.
Uniqueness
1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol is unique due to its specific substitution pattern and the presence of the pentitol moiety, which may confer distinct biological properties and applications.
Properties
CAS No. |
51481-59-5 |
|---|---|
Molecular Formula |
C11H14N4O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H14N4O5/c1-15-7(5-6(14-15)11(19)13-3-12-5)10-9(18)8(17)4(2-16)20-10/h3-4,8-10,16-18H,2H2,1H3,(H,12,13,19) |
InChI Key |
PKSJGQGODFZFOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C(=N1)C(=O)NC=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
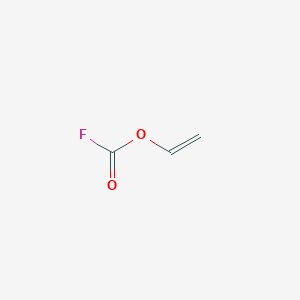

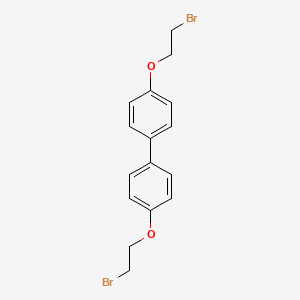
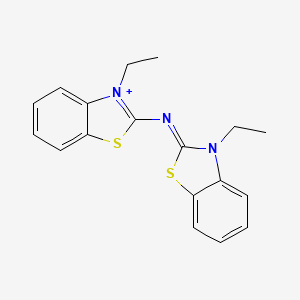

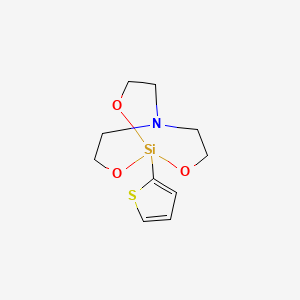

![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)

![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
